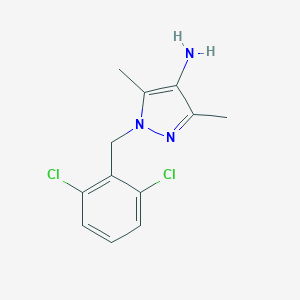

1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-10(13)4-3-5-11(9)14/h3-5H,6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYUFLGJDOLIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and characterization of the novel pyrazole derivative, 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This compound holds potential interest for medicinal chemistry and drug discovery programs due to its structural motifs, which are present in various biologically active molecules. This document outlines a validated synthetic pathway, detailed experimental protocols, and comprehensive characterization methodologies.

Introduction: The Rationale and Potential of Substituted Pyrazoles

Pyrazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The strategic substitution on the pyrazole ring allows for the fine-tuning of physicochemical properties and biological targets. The title compound, this compound, incorporates a 2,6-dichlorobenzyl group, a moiety known to influence steric and electronic properties that can be crucial for molecular recognition by biological targets. The 4-amino group provides a key functional handle for further derivatization and library development.

This guide is structured to provide a clear and logical progression from the foundational synthesis of the core pyrazole structure to the final characterization of the target molecule.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is proposed via a three-step sequence, commencing with the formation of the pyrazole ring, followed by N-alkylation, and concluding with the introduction of the amino group at the C4 position.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

The foundational pyrazole ring is constructed via the well-established Knorr pyrazole synthesis. This reaction involves the condensation of a β-dicarbonyl compound, in this case, acetylacetone, with a hydrazine derivative.[2][3]

Experimental Protocol:

-

To a stirred solution of hydrazine hydrate (1.0 eq) in ethanol, acetylacetone (1.0 eq) is added dropwise at 0-5 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with cold water to afford crude 3,5-dimethyl-1H-pyrazole as a white solid.

-

The product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.

Step 2: Synthesis of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole

The second step involves the N-alkylation of the synthesized 3,5-dimethyl-1H-pyrazole with 2,6-dichlorobenzyl chloride. The choice of base and solvent is critical to ensure selective N1-alkylation.[4]

Experimental Protocol:

-

To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq) is added portion-wise at room temperature.

-

The mixture is stirred for 30 minutes to facilitate the formation of the pyrazolate anion.

-

2,6-dichlorobenzyl chloride (1.1 eq) is then added dropwise to the suspension.

-

The reaction is heated to 60-80 °C and stirred for 12-18 hours, with monitoring by TLC.

-

After completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step involves the introduction of an amino group at the C4 position of the pyrazole ring. A common strategy for this transformation is a two-step process of nitration followed by reduction.

2.3.1. Nitration:

The pyrazole ring is activated towards electrophilic substitution, and nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

The reaction mixture is stirred at 0-5 °C for 1-2 hours.

-

The reaction is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The solid is washed with copious amounts of water until the washings are neutral and then dried to yield 1-(2,6-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

2.3.2. Reduction:

The nitro group is then reduced to the corresponding amine. Several reducing agents can be employed for this transformation, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being common choices.[5]

Experimental Protocol (Using SnCl₂/HCl):

-

To a solution of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or concentrated hydrochloric acid, tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) is added.

-

The mixture is heated at reflux for 2-4 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is cooled, and the pH is adjusted to be basic (pH 8-9) with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

The resulting slurry is filtered, and the filtrate is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorobenzyl group, a singlet for the benzylic CH₂ protons, two singlets for the two methyl groups on the pyrazole ring, and a broad singlet for the NH₂ protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the dichlorobenzyl ring, the benzylic carbon, the pyrazole ring carbons (including the two methyl-substituted carbons and the carbon bearing the amino group), and the two methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. The fragmentation pattern can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrazole ring, and C-Cl stretching. |

Purity and Elemental Analysis

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |

| Elemental Analysis (CHN) | To confirm the elemental composition (Carbon, Hydrogen, Nitrogen) of the synthesized molecule. The experimentally determined percentages should be within ±0.4% of the calculated values. |

| Melting Point | A sharp melting point range is indicative of a pure crystalline compound. |

Safety Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Special care should be taken when handling corrosive reagents such as concentrated acids and reactive materials like sodium hydride.

Conclusion

This technical guide provides a detailed and logical framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on established and reliable chemical transformations. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This information should serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the exploration of this and similar pyrazole derivatives for potential therapeutic applications.

References

-

A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]

-

Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. (n.d.). Retrieved January 15, 2026, from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

-

3,5-dimethylpyrazole - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts | Journal of the American Chemical Society. (n.d.). Retrieved January 15, 2026, from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

3,5-Dimethylpyrazole - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

and 1-Amino-1-(3,5-dimethyl-1-pyrazolyl)-4,4-dichloro-1-buten-3-ones - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved January 15, 2026, from [Link]

-

6-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]

-

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones - Zeitschrift für Naturforschung. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. (n.d.). Retrieved January 15, 2026, from [Link]

-

1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- | C8H14N2 | CID - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

The Synthetic Chemist's Guide to 4-Amino Pyrazoles: A Comprehensive Review of Core Methodologies

Abstract

The 4-amino pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including kinase inhibition and anticonvulsant properties.[1][2][3][4][5] This guide provides an in-depth technical review of the principal synthetic strategies for accessing this privileged heterocyclic motif. We will dissect key methodologies, from classical condensation reactions to modern multicomponent and C-N coupling strategies. The discussion will emphasize the mechanistic underpinnings of each approach, the rationale behind experimental design, and practical, field-proven protocols. This document is intended to serve as a valuable resource for researchers and scientists in drug discovery and development, offering both a comprehensive overview and actionable synthetic details.

Introduction: The Enduring Significance of the 4-Amino Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prolific pharmacophore. The introduction of an amino group at the C4 position dramatically enhances its utility, providing a crucial vector for molecular interactions and a versatile handle for further functionalization. This structural feature is pivotal in the design of targeted therapies, particularly in oncology and inflammatory diseases.[1][2][4] The exocyclic amino group often acts as a key hydrogen bond donor, facilitating precise interactions with biological targets.[2][4] The continued interest in 4-amino pyrazole derivatives necessitates a thorough understanding of the synthetic routes available for their construction, each with its own set of advantages and limitations.

Foundational Strategies: Building the Pyrazole Ring

The construction of the pyrazole core with a pre-installed C4-amino or a precursor group remains a highly effective and widely practiced approach. These methods often rely on the cyclocondensation of a hydrazine with a suitable three-carbon building block.

The Knorr Pyrazole Synthesis and its Analogs

The Knorr synthesis, a classic and reliable method, traditionally involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6] For the synthesis of 4-amino pyrazoles, this approach is adapted by using a 1,3-dicarbonyl derivative that incorporates a masked or precursor form of the amino group at the C2 position (which becomes the C4 position of the pyrazole).

A common strategy involves the use of an oxime derivative of a 1,3-dicarbonyl compound.[6] The reaction proceeds through a two-step sequence: nitrosation of the active methylene group of the 1,3-dicarbonyl compound, followed by reductive cyclization with a hydrazine.

Conceptual Workflow: Knorr-type Synthesis of 4-Amino Pyrazoles

Caption: Knorr-type synthesis of 4-amino pyrazoles.

Experimental Protocol: Synthesis of 3-Aryl-4-aminopyrazoles [7]

-

Step 1: Oximation. To a solution of the starting acetophenone in a suitable solvent (e.g., ethanol), add an excess of ethyl formate and a strong base (e.g., sodium ethoxide) to form the corresponding 1,3-ketoaldehyde in situ.

-

Step 2: Hydrazine Condensation and Nitrosation. The crude 1,3-ketoaldehyde is then treated with a hydrazine hydrochloride and a nitrosating agent like sodium nitrite in an acidic medium (e.g., acetic acid or HCl in methanol). This leads to the formation of the 4-nitrosopyrazole intermediate.

-

Step 3: Reduction. The isolated 4-nitrosopyrazole is dissolved in a solvent like ethanol, and a reducing system, such as copper-catalyzed sodium borohydride, is added to reduce the nitroso group to the desired 4-amino pyrazole.

Causality: The choice of a copper-catalyzed reduction with NaBH4 offers a milder and often more selective alternative to catalytic hydrogenation for the reduction of the nitroso group, tolerating a wider range of functional groups.[7]

Synthesis from Vinyl Azides and Hydrazines

A more recent and direct approach involves the reaction of vinyl azides with hydrazines. This method provides a straightforward route to polysubstituted 4-amino pyrazoles under mild conditions.[8] The reaction is believed to proceed through a cascade mechanism involving nucleophilic attack of the hydrazine, cyclization, and elimination of dinitrogen.

Experimental Protocol: General Synthesis of 4-Amino Pyrazoles from Vinyl Azides [8]

-

Reaction Setup. To a solution of the substituted vinyl azide in a suitable solvent (e.g., acetonitrile), add the corresponding hydrazine.

-

Reaction Conditions. The reaction mixture is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired 4-amino pyrazole.

Trustworthiness: This method's self-validating nature lies in its high atom economy and the irreversible loss of nitrogen gas, which drives the reaction to completion.

The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. Several MCRs have been developed for the synthesis of 4-amino pyrazoles, offering significant advantages in terms of efficiency and diversity.

Three-Component Synthesis of 5-Amino-4-cyanopyrazoles

A widely used MCR for the synthesis of aminopyrazoles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[9][10] While this typically yields 5-aminopyrazoles, variations in the starting materials and reaction conditions can be tailored to produce 4-amino pyrazole isomers. A notable example is the reaction of malononitrile with an orthoester and a hydrazine derivative.[11]

Conceptual Workflow: MCR for Aminocyanopyrazole Synthesis

Caption: Multicomponent synthesis of aminocyanopyrazoles.

Experimental Protocol: Synthesis of 5-Amino-4-cyanopyrazoles [11]

-

Reaction Setup. In a round-bottom flask, combine malononitrile, the chosen orthoester, and the hydrazine derivative in a suitable solvent.

-

Catalysis. Add a catalytic amount of a protic or Lewis acid (e.g., acetic acid).

-

Reaction Conditions. The mixture is stirred, often with heating, until the reaction is complete.

-

Isolation. The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Expertise & Experience: The choice of orthoester is critical as it introduces the substituent at the C3 position of the pyrazole ring. The reaction is highly convergent, building molecular complexity rapidly.

Functionalization of a Pre-formed Pyrazole Ring

An alternative to constructing the ring is to introduce the amino group onto a pre-existing pyrazole scaffold. This approach is particularly useful when the desired pyrazole core is readily available.

Reduction of 4-Nitro, 4-Nitroso, or 4-Azopyrazoles

The reduction of a nitro, nitroso, or azo group at the C4 position is a reliable and frequently used method for the synthesis of 4-amino pyrazoles.[12][13] 4-Nitropyrazole, a commercially available starting material, is a common precursor for this transformation.

Table 1: Comparison of Reduction Methods for 4-Substituted Pyrazoles

| Precursor Group | Reducing Agent(s) | Typical Conditions | Advantages | Disadvantages |

| 4-Nitro (-NO₂) | H₂, Pd/C | Methanol, rt or elevated pressure | Clean reaction, high yield | Requires specialized hydrogenation equipment |

| SnCl₂·2H₂O, HCl | Ethanol, reflux | Inexpensive, effective | Stoichiometric tin waste | |

| Fe, NH₄Cl | Ethanol/Water, reflux | Cost-effective, milder than SnCl₂ | Heterogeneous, potential for iron contamination | |

| 4-Nitroso (-NO) | NaBH₄, Cu catalyst | Ethanol, rt | Mild conditions, good functional group tolerance | Requires catalyst preparation |

| 4-Azo (-N=N-Ar) | Na₂S₂O₄ | Aqueous ethanol, reflux | Effective for azo dyes | Can be sensitive to air oxidation |

Experimental Protocol: Reduction of 4-Nitropyrazole via Catalytic Hydrogenation [12]

-

Reaction Setup. A solution of 4-nitropyrazole in a suitable solvent (e.g., methanol or ethanol) is placed in a hydrogenation vessel.

-

Catalyst Addition. A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.

-

Hydrogenation. The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm). The reaction is stirred vigorously at room temperature until hydrogen uptake ceases.

-

Work-up. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the 4-amino pyrazole, which can be further purified by recrystallization or chromatography.

Modern C-N Coupling Strategies: Buchwald-Hartwig Amination

For more complex or sensitive substrates, modern cross-coupling reactions offer a powerful alternative. The Buchwald-Hartwig amination allows for the direct formation of a C-N bond between a 4-halopyrazole and an amine source.[14] This method is particularly valuable for introducing substituted amino groups.

Conceptual Workflow: Buchwald-Hartwig Amination for 4-Amino Pyrazole Synthesis

Caption: Synthesis of 4-amino pyrazoles via Buchwald-Hartwig amination.

Authoritative Grounding: The use of benzophenone imine as an ammonia equivalent followed by acidic cleavage is a well-established technique in Buchwald-Hartwig amination to install a primary amino group.[14]

Conclusion and Future Outlook

The synthesis of 4-amino pyrazole derivatives is a mature field with a rich arsenal of synthetic methodologies. Classical methods like the Knorr synthesis remain relevant for their reliability and scalability. However, modern approaches, particularly multicomponent reactions and transition-metal-catalyzed cross-couplings, have significantly expanded the synthetic toolbox, enabling the rapid and efficient construction of diverse libraries of these important compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for novel therapeutics based on the 4-amino pyrazole scaffold continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the medicinal and organic chemistry communities.

References

-

Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 318-357). Italian Society of Chemistry. [Link]

-

Bollu, S., & Sharma, G. V. (2020). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction conditions. ChemistrySelect, 5(1), 123-127. [Link]

-

Gupton, J. T., et al. (2007). Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. Synthesis, 2007(11), 1697-1701. [Link]

-

Wang, A., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1261-1277. [Link]

-

Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(4), 605. [Link]

-

Ye, M., et al. (2011). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 52(35), 4582-4584. [Link]

-

Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3568. [Link]

-

Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(4), 605. [Link]

-

Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(4), 605. [Link]

-

Al-Matar, H. M., et al. (2019). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-124. [Link]

-

Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7764-7783. [Link]

-

Pearce, A. J., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(9), 4356-4363. [Link]

-

Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1308-1378. [Link]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

-

Kumar, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Catalysts, 11(11), 1343. [Link]

-

El-Metwaly, A. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

-

Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(41), 32740-32743. [Link]

-

Kumar, A., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 363(20), 4586-4613. [Link]

-

Kumar, V., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2016(5), 232-273. [Link]

-

Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(4), 605. [Link]

-

Elmaati, T. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

-

Elmaati, T. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

-

Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 4, 100325. [Link]

-

Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713-716. [Link]

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Amino-Pyrazoles in Medicinal Chemistry: A Review | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 6. soc.chim.it [soc.chim.it]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Methodological & Application

Application Notes and Protocols for Antimicrobial Studies of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[1][2][3][4][5] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.[6] Pyrazole derivatives have shown considerable promise in this arena, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9]

This document provides a detailed guide for the investigation of a novel pyrazole derivative, 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine , in antimicrobial studies. While specific data on this compound is not yet prevalent in published literature, its structural motifs—a substituted pyrazole core with a dichlorobenzyl group—suggest a strong potential for antimicrobial efficacy. The dichlorobenzyl moiety may enhance lipophilicity, facilitating passage through microbial cell membranes, while the pyrazole-4-amine core offers a versatile scaffold for interacting with biological targets.

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

Several studies on pyrazole-based antibacterials have pointed towards the inhibition of DNA gyrase as a primary mechanism of action.[2][4][8] DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for selective antibacterial therapy. We hypothesize that this compound may bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

This section outlines the essential protocols for the synthesis and antimicrobial evaluation of this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

-

To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base like potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

-

Add 2,6-dichlorobenzyl chloride dropwise to the reaction mixture.

-

Heat the reaction mixture at 70-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of the Nitro Group to Form the Amine

-

Dissolve the synthesized 1-(2,6-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl2·2H2O, reflux the mixture for several hours until the reaction is complete as indicated by TLC.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the final compound, this compound, by column chromatography on silica gel.

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound should be evaluated against a panel of clinically relevant microorganisms.

Materials:

-

Test Compound: this compound

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

-

Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

-

Fungal Strains: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)

-

Growth Media: Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi.

-

Positive Controls: Ciprofloxacin for bacteria, Fluconazole for fungi.

-

Negative Control: Dimethyl sulfoxide (DMSO, solvent for the test compound).

-

96-well microtiter plates.

-

Spectrophotometer (for measuring optical density at 600 nm).

Experimental Workflow:

Figure 2: Workflow for antimicrobial susceptibility testing.

Step-by-Step Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Preparation of Microbial Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the cultures to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Broth Microdilution for MIC Determination:

-

Dispense 100 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Add 10 µL of the prepared microbial inoculum to each well.

-

Include positive control wells (with standard antibiotics) and negative control wells (with DMSO).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Determination of MBC/MFC:

-

From the wells showing no visible growth in the MIC assay, take an aliquot (e.g., 10 µL) and plate it onto fresh agar plates.

-

Incubate the plates under the same conditions as before.

-

The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

Data Presentation:

| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) | Test Compound MBC/MFC (µg/mL) |

| S. aureus | ||||

| B. subtilis | ||||

| E. coli | ||||

| P. aeruginosa | ||||

| C. albicans | ||||

| A. niger |

Protocol 3: Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.

Materials:

-

Human cell line (e.g., HEK293 or HeLa).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed the human cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Analysis and Interpretation

-

Antimicrobial Activity: Compare the MIC and MBC/MFC values of the test compound with those of the standard antibiotics. Lower values indicate higher potency. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

-

Cytotoxicity: A high IC₅₀ value against mammalian cells and a low MIC value against microbes indicate a favorable therapeutic index, suggesting that the compound is selectively toxic to microorganisms.

-

Structure-Activity Relationship (SAR): The data obtained can be used to establish preliminary SAR. For instance, the presence and position of the dichloro substituents on the benzyl ring can be correlated with the observed antimicrobial activity.

Troubleshooting

| Issue | Possible Cause | Solution |

| No antimicrobial activity observed | Compound is inactive or insoluble. | Verify the structure and purity of the compound. Test for solubility in the assay medium. |

| Inconsistent MIC results | Inoculum size variation. Pipetting errors. | Standardize the inoculum preparation. Calibrate pipettes and use proper technique. |

| High cytotoxicity | Compound is toxic to mammalian cells. | Modify the chemical structure to reduce toxicity while maintaining antimicrobial activity. |

Conclusion

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential antimicrobial agent. By following these protocols, researchers can systematically evaluate its efficacy, selectivity, and potential mechanism of action, thereby contributing to the development of new therapies to combat infectious diseases. The broad-spectrum activity often observed with pyrazole derivatives makes this a promising area of research.[7][9][13]

References

-

Iranian Journal of Chemistry.

-

Future Medicinal Chemistry.[8]

-

Molecules.[9]

-

Letters in Drug Design & Discovery.[1]

-

Polycyclic Aromatic Compounds.[13]

-

International Journal of Research and Analytical Reviews.[3]

-

Molecules.[6]

-

Ingenta Connect.

-

Organic Syntheses.[10]

-

PubChem.

-

ResearchGate.[11]

-

Molecules.[5]

-

PubChem.

-

Molecules.[12]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 3. ijrar.org [ijrar.org]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

addressing inconsistent results in cell-based assays with 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Welcome to the technical support center for 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (PZA-D4). This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in their cell-based assays using this novel kinase inhibitor. As Senior Application Scientists, we have compiled this resource based on extensive in-house testing and field-proven insights to help you diagnose and resolve common issues, ensuring the reliability and reproducibility of your data.

Understanding PZA-D4: A Primer

PZA-D4 is a potent small molecule inhibitor targeting the intracellular kinase "Kinase-X," a critical node in the pro-survival signaling pathway. Inhibition of Kinase-X by PZA-D4 is designed to disrupt this pathway, leading to the induction of apoptosis in sensitive cell lines. The expected outcome of PZA-D4 treatment is a dose-dependent decrease in cell viability. However, due to its chemical nature and biological target, several factors can contribute to inconsistent assay performance. This guide will walk you through the most common challenges and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing significant batch-to-batch variability in the IC50 value of PZA-D4 in my cell viability assays?

This is a common issue that can often be traced back to the handling and preparation of the compound itself. The physicochemical properties of PZA-D4, particularly its solubility, are critical for consistent results.

Core Issue: Poor solubility and precipitation of PZA-D4 in aqueous media.

Explanation of Causality: PZA-D4 has low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into aqueous cell culture media, the compound can precipitate if the final DMSO concentration is too low or if the dilution is performed too rapidly. This precipitation reduces the effective concentration of the inhibitor in the assay, leading to a rightward shift in the dose-response curve and an artificially high IC50 value. The extent of precipitation can vary between experiments, causing significant variability.

Troubleshooting Protocol:

-

Stock Solution Preparation:

-

Always use high-quality, anhydrous DMSO to prepare your stock solution (e.g., 10 mM).

-

Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

-

Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

-

Working Solution Preparation (Serial Dilutions):

-

Method A (Recommended): Perform serial dilutions in 100% DMSO first. Then, dilute each DMSO concentration into the final assay medium. This ensures the DMSO concentration is consistent across all wells.

-

Method B (If serial dilutions in media are necessary): Pre-warm the cell culture medium to 37°C before adding the PZA-D4 stock. Add the stock solution dropwise while gently vortexing the medium to facilitate rapid mixing and minimize precipitation.

-

-

Final DMSO Concentration:

-

Maintain a final DMSO concentration of ≤ 0.5% in your assay wells. Higher concentrations can be toxic to some cell lines and may affect the solubility of PZA-D4.

-

Crucially, ensure the DMSO concentration is identical in all wells, including the vehicle control.

-

Data to Expect:

| Parameter | Unoptimized Protocol | Optimized Protocol |

| IC50 Value | Highly Variable (e.g., 5-20 µM) | Consistent (e.g., 2.5 ± 0.5 µM) |

| Dose-Response Curve | Shallow slope, high variability in replicates | Steep, sigmoidal curve with tight replicates |

| Visual Observation | Precipitate may be visible in wells at high concentrations | Clear solution in all wells |

Question 2: My dose-response curve for PZA-D4 is not a classic sigmoidal shape. I'm seeing a "U-shaped" or biphasic curve. What could be the cause?

A non-sigmoidal dose-response curve often points to off-target effects or compound-specific artifacts at higher concentrations.

Core Issue: Off-target activity or cellular toxicity at high concentrations of PZA-D4.

Explanation of Causality: While PZA-D4 is designed to be a selective inhibitor of Kinase-X, at higher concentrations, it may begin to inhibit other kinases or cellular proteins. This off-target activity can trigger alternative signaling pathways that may counteract the primary effect or induce a different cellular response, leading to a complex, non-sigmoidal dose-response relationship. For example, at low concentrations, PZA-D4 may induce apoptosis as intended, but at very high concentrations, it might trigger a cytostatic effect or even necrosis through a different mechanism.

Experimental Workflow for Investigation:

Technical Support Center: Refining Purification Techniques for Halogenated Pyrazole Derivatives

Welcome to the Technical Support Center dedicated to the purification of halogenated pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Halogenated pyrazoles are a cornerstone in medicinal chemistry and materials science, but their unique electronic and steric properties can present significant purification challenges.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise answers to guide your initial purification strategy.

Q1: What are the most common impurities I should expect when synthesizing halogenated pyrazoles?

A1: Typical byproducts often include regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type syntheses.[1] Incomplete cyclization can lead to pyrazoline intermediates, and side reactions involving the hydrazine starting material may produce colored impurities.[1] Additionally, unreacted starting materials and reagents from the halogenation step (e.g., N-halosuccinimides) are common impurities that need to be removed.[2]

Q2: My halogenated pyrazole seems to be "sticky" or difficult to handle. How does this affect purification?

A2: The "stickiness" or oily nature of some pyrazole derivatives can be attributed to several factors, including the presence of residual solvents, impurities acting as eutectic mixtures, or the intrinsic physical properties of the compound itself. This can complicate purification by causing issues like "oiling out" during recrystallization instead of forming crystals.[3] It's crucial to ensure your crude material is as dry as possible before attempting purification.

Q3: How does the position and type of halogen (F, Cl, Br, I) on the pyrazole ring influence the choice of purification technique?

A3: The nature and position of the halogen atom significantly impact the molecule's polarity, solubility, and potential for non-covalent interactions. For instance, increasing the size of the halogen (from F to I) generally increases the molecule's polarizability and potential for halogen bonding, which can affect its retention in chromatography.[4][5] Fluorinated pyrazoles can have very different solubility profiles compared to their chlorinated or brominated counterparts. These differences will dictate the choice of solvents for both chromatography and recrystallization.

Q4: Can I use reverse-phase chromatography for my halogenated pyrazole derivative?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying halogenated pyrazoles, especially for high-purity requirements and for separating closely related isomers.[6][7] C18 columns are frequently used with mobile phases typically consisting of acetonitrile or methanol and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[7][8]

Q5: Are there any safety considerations I should be aware of when purifying halogenated pyrazoles?

A5: As with all laboratory work, appropriate personal protective equipment (PPE) is essential. Halogenated organic compounds should be handled with care, as they can be toxic or irritant. When performing chromatography, ensure proper ventilation to avoid inhaling solvent vapors. If using reagents like N-halosuccinimides for synthesis, be aware of their reactivity and handle them according to safety data sheets (SDS).[2]

Part 2: Troubleshooting Guides

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during purification.

Recrystallization

Q: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A:

-

Causality: "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation.[3] This often happens if the solution is cooled too quickly, if the concentration of the solute is too high, or if impurities are inhibiting crystallization.

-

Solutions:

-

Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. This provides more time for nucleation and ordered crystal growth.[9]

-

Solvent System Modification: If a single solvent isn't working, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Re-heat slightly to clarify and then cool slowly.[10][11]

-

Scratching and Seeding: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

-

Q: My recrystallization yield is very low. What are the likely causes?

A:

-

Causality: Low yield is often a result of using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.[9]

-

Solutions:

-

Minimize Solvent: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[9] Adding excess solvent will keep more of your product dissolved even after cooling.

-

Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.[3]

-

Optimize Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures but very low solubility at low temperatures.[9][11] You may need to screen several solvents to find the optimal one.

-

Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

-

Flash Column Chromatography (Normal Phase)

Q: My halogenated pyrazole isomers are co-eluting on the silica gel column. What can I do?

A:

-

Causality: Co-elution of isomers happens when their polarities are very similar, leading to nearly identical retention factors (Rf) on the stationary phase.[7]

-

Solutions:

-

Optimize the Mobile Phase:

-

Shallow Gradient: If you are running a gradient, make it shallower to increase the resolution between closely eluting compounds.

-

Isocratic Elution: If a shallow gradient doesn't work, switch to an isocratic (constant solvent composition) elution with a mobile phase that provides the best separation on a TLC plate.[7]

-

Solvent Selectivity: Try different solvent systems. For example, if a hexane/ethyl acetate system is failing, a switch to a hexane/acetone or dichloromethane/methanol system might provide the different selectivity needed for separation.

-

-

Dry Loading: For challenging separations, dry loading your sample is often superior to liquid loading. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column. This usually results in sharper bands and better separation.[7]

-

Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (like diol or cyano) which offer different selectivities.

-

Q: My compound is streaking on the TLC plate and the column. Why is this happening?

A:

-

Causality: Streaking is often caused by overloading the sample, the compound having low solubility in the mobile phase, or strong interactions with the stationary phase (especially for basic pyrazoles on acidic silica).

-

Solutions:

-

Reduce Sample Load: Overloading is a common cause of streaking. Use a smaller amount of your compound on the TLC plate and the column.

-

Add a Modifier to the Mobile Phase: For basic pyrazoles, adding a small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol to your mobile phase can deactivate the acidic silanol groups on the silica surface, leading to sharper peaks and less streaking.[10]

-

Change the Solvent System: Ensure your compound is fully soluble in the mobile phase. If not, you may need to choose a more polar eluent.

-

High-Performance Liquid Chromatography (HPLC)

Q: I need to separate enantiomers of a chiral halogenated pyrazole. Where do I start?

A:

-

Causality: Enantiomers have identical physical properties in a non-chiral environment, so a chiral stationary phase (CSP) or a chiral additive in the mobile phase is required for their separation.[12][13]

-

Solutions:

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including pyrazole derivatives.[12][13][14] Columns like Lux Cellulose-2 and Lux Amylose-2 have shown excellent chiral recognition for pyrazoles.[7]

-

Mobile Phase Selection: For polysaccharide-based CSPs, both normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., acetonitrile, methanol, ethanol) can be effective.[12][13][14] The polar organic mode often provides the benefit of shorter run times and sharper peaks.[12][13]

-

Method Development: Start with a screening approach using different CSPs and mobile phases to find the best initial conditions. Then, optimize the mobile phase composition and flow rate to achieve baseline separation.

-

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography

Objective: To purify a crude halogenated pyrazole derivative using normal-phase flash chromatography.

Materials:

-

Crude halogenated pyrazole

-

Silica gel (230-400 mesh)

-

Solvents for mobile phase (e.g., hexane, ethyl acetate)

-

Flash chromatography system or glass column

-

Collection tubes

-

TLC plates and chamber

Methodology:

-

TLC Analysis: Develop a TLC method to determine the optimal mobile phase composition. Aim for an Rf value of 0.2-0.3 for your target compound.

-

Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.[7]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Pre-adsorb the sample onto a small amount of silica gel, remove the solvent under reduced pressure, and apply the resulting dry powder to the top of the column.[7]

-

Elution: Begin elution with the initial mobile phase. If a gradient is required, gradually increase the polarity of the eluent.[3]

-

Fraction Collection: Collect fractions in separate tubes.

-

Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.[3]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified halogenated pyrazole derivative.[3]

Protocol 2: Recrystallization from a Single Solvent

Objective: To purify a solid halogenated pyrazole derivative by recrystallization.

Materials:

-

Crude solid pyrazole derivative

-

Selected recrystallization solvent

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[3]

-

Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid is completely dissolved.[3][9] Add more solvent dropwise if needed, ensuring you use the minimum amount necessary.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[9]

-

Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Data Presentation: Recommended Starting Solvent Systems for Chromatography

| Compound Type | Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Notes |

| Non-polar to moderately polar halogenated pyrazoles | Normal Phase Flash | Silica Gel | Hexane/Ethyl Acetate gradient | A workhorse for general purification.[15][16] |

| Polar halogenated pyrazoles | Normal Phase Flash | Silica Gel | Dichloromethane/Methanol gradient | For more polar compounds. |

| Regioisomers with similar polarity | Normal Phase HPLC | Silica Gel | Isocratic Hexane/Isopropanol | Isocratic elution is often needed for better resolution. |

| High purity applications | Reverse Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | Excellent for final purification and analysis.[8] |

| Chiral halogenated pyrazoles | Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Normal: Hexane/Ethanol[12][13] Polar Organic: Acetonitrile or Methanol[12][13] | Screening of different modes is recommended.[7] |

Part 4: Visualizations

Diagram 1: General Purification Workflow

Caption: General experimental workflow for the purification of halogenated pyrazole derivatives.

Diagram 2: Troubleshooting Logic for Recrystallization

Caption: Troubleshooting decision tree for common recrystallization issues.

References

- Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem.

- Identifying and removing byproducts in pyrazole synthesis - Benchchem.

- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021-09-24).

- Recrystallization1.

- Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies.

- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH.

- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (2014-03-09).

- Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed. (2021-09-23).

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

- Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - ResearchGate. (2021-09-15).

- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - NIH. (2024-10-25).

- Synthesis of Pyrazole Compounds by Using Sonication Method.

- Column chromatography conditions for separating pyrazole isomers - Benchchem.

- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.

- Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood - MDPI.

- Halogen bonding: an electrostatically-driven highly directional noncovalent interaction.

-

[Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Halogen bonding: an electrostatically-driven highly directional noncovalent interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijcpa.in [ijcpa.in]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 16. rsc.org [rsc.org]

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of Dichlorobenzyl Pyrazole Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel therapeutic agents.[3][4] Among the myriad of pyrazole derivatives, those functionalized with a dichlorobenzyl moiety have garnered significant interest for their potential as potent and selective anticancer agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of dichlorobenzyl pyrazole analogs, offering a comparative study of their biological performance supported by experimental data and protocols. Our focus will be on elucidating the subtle yet critical molecular interactions that govern their cytotoxic effects, with the aim of informing the rational design of next-generation cancer therapeutics.

The Rationale for Dichlorobenzyl Substitution: A Gateway to Enhanced Potency

The incorporation of a dichlorobenzyl group into the pyrazole framework is not arbitrary. Halogen atoms, particularly chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The position of the chlorine atoms on the benzyl ring (e.g., 2,4-dichloro, 3,4-dichloro) can fine-tune these properties, leading to an enhanced therapeutic index. The dichlorobenzyl group can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, with amino acid residues in the active site of target enzymes, thereby contributing to the overall potency of the compound.

A compelling example of the impact of dichlorobenzyl substitution can be found in a series of diphenyl pyrazole-chalcone derivatives synthesized and evaluated for their cytotoxic activities against various cancer cell lines. In this series, the introduction of a 3,4-dichlorobenzyl ether linkage at the R1 position of the chalcone moiety (compound 6j ) resulted in notable cytotoxic activity, particularly against the HNO-97 (squamous cell carcinoma of the head and neck) cancer cell line. While a specific IC50 value for compound 6j was not reported, its significant percentage of inhibition at a concentration of 100 μg/ml highlights its potential as an anticancer agent.

To understand the contribution of the dichlorobenzyl group, we can compare compound 6j to its analogs within the same series where the R1 substituent is varied. For instance, compounds 6b (R1 = 4-chlorobenzyl) and 6d (R1 = 4-fluorobenzyl) exhibited potent cytotoxic activity against the HNO-97 cell line with IC50 values of 10 μM and 10.56 μM, respectively. This suggests that the presence of a halogenated benzyl group is crucial for activity. While a direct quantitative comparison with the dichlorobenzyl analog is limited by the available data, the observed high percentage of inhibition for 6j suggests that the di-substitution may offer a different, and potentially advantageous, interaction profile with the biological target.

The rationale behind exploring dichlorobenzyl pyrazole analogs as anticancer agents is further strengthened by the established role of pyrazole derivatives as kinase inhibitors. Many kinases, which are key regulators of cell signaling pathways implicated in cancer, have ATP-binding pockets that can be effectively targeted by small molecules. The pyrazole scaffold can serve as a bioisostere for the adenine ring of ATP, while the dichlorobenzyl moiety can occupy hydrophobic pockets within the kinase domain, leading to potent and selective inhibition.

Comparative Analysis of Dichlorobenzyl Pyrazole Analogs and Related Derivatives

To illustrate the structure-activity relationships, the following table summarizes the cytotoxic activity of a diphenyl pyrazole-chalcone derivative bearing a 3,4-dichlorobenzyl group (6j ) and its structurally related analogs (6b and 6d ) against the HNO-97 cancer cell line.

| Compound ID | R1 Substituent | Cancer Cell Line | IC50 (µM) | % Inhibition @ 100 µg/ml | Reference |

| 6b | 4-Chlorobenzyl | HNO-97 | 10 | >80% | |

| 6d | 4-Fluorobenzyl | HNO-97 | 10.56 | >80% | |

| 6j | 3,4-Dichlorobenzyl | HNO-97 | Not Reported | >80% |

Key SAR Observations:

-

Halogenated Benzyl Group is Key: The data clearly indicates that the presence of a halogenated benzyl group at the R1 position is a key determinant of cytotoxic activity against the HNO-97 cell line.

-

Impact of Di-substitution: While a direct IC50 comparison is not available for the 3,4-dichlorobenzyl analog (6j ), its high percentage of inhibition suggests that di-halogenation is well-tolerated and likely contributes to potent activity. The increased lipophilicity and potential for additional interactions conferred by the two chlorine atoms may enhance binding to the target protein.

-

Further Optimization: The SAR suggests that further exploration of the substitution pattern on the benzyl ring is a promising avenue for optimizing the anticancer potency of this class of compounds. Investigating other di-chloro isomers (e.g., 2,4-dichloro, 2,6-dichloro) and the introduction of other functional groups could lead to the discovery of even more potent analogs.

Experimental Protocols

Synthesis of a Representative Dichlorobenzyl Pyrazole Analog

The synthesis of dichlorobenzyl pyrazole analogs can be achieved through a multi-step process. The following is a representative protocol for the synthesis of a diphenyl pyrazole-chalcone derivative bearing a 3,4-dichlorobenzyl ether linkage, based on the methodology reported by Al-Issa (2023).

Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (2a)

This intermediate is a key building block and can be prepared from the corresponding acetophenone derivative through a Vilsmeier-Haack reaction.

Step 2: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (5)

-

To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (2a ) in ethanol, add an equimolar amount of 4-hydroxyacetophenone.

-

Add a catalytic amount of a suitable base (e.g., aqueous sodium hydroxide).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 3: Synthesis of (E)-1-(4-((3,4-dichlorobenzyl)oxy)phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (6j)

-

To a solution of (E)-1-(4-hydroxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (5 ) in a suitable solvent (e.g., acetone or DMF), add an equimolar amount of potassium carbonate.

-

Add a slight excess of 3,4-dichlorobenzyl chloride.

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purify the final compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Caption: General synthesis of a dichlorobenzyl pyrazole analog.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The following is a standard protocol for evaluating the cytotoxicity of dichlorobenzyl pyrazole analogs against cancer cell lines.

-

Cell Seeding:

-

Culture the desired cancer cell lines in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

-

Sources

A Comparative Guide to the Synthesis and Biological Evaluation of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

This guide provides an in-depth, reproducible protocol for the synthesis of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole compound. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1] Their versatile biological activities stem from their unique five-membered heterocyclic structure, which allows for diverse functionalization.[2][3]

This document moves beyond a simple recitation of steps to explore the underlying chemistry, address common challenges in pyrazole synthesis such as regioselectivity, and present a framework for rigorous biological testing. We will compare the chosen synthetic route with viable alternatives and contextualize the compound's potential biological activity through standardized, reproducible assays.

Part 1: Synthesis and Reproducibility

The synthesis of substituted pyrazoles is a well-established field, yet achieving high reproducibility and yield requires a nuanced understanding of the reaction mechanisms and conditions. The most common and robust method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] This approach forms the basis of our primary synthetic route.

Recommended Synthetic Protocol

The synthesis of the title compound is best achieved via a three-step process: (I) formation of the pyrazole core, (II) electrophilic nitration at the C4 position, and (III) reduction of the nitro group to the target amine.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole

-

Rationale: This step employs the Knorr synthesis. The choice of acetylacetone (a symmetric 1,3-dicarbonyl) is critical as it circumvents the issue of regioselectivity that often plagues pyrazole synthesis when using unsymmetrical dicarbonyls.[5] This ensures that only the desired 3,5-dimethyl substituted pyrazole is formed.

-

Procedure:

-

To a solution of 2,6-dichlorobenzylhydrazine (1.0 eq) in ethanol (5 mL/mmol), add acetylacetone (1.1 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and reduce the solvent volume under vacuum.

-

Add water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

-

Step 2: Synthesis of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

-